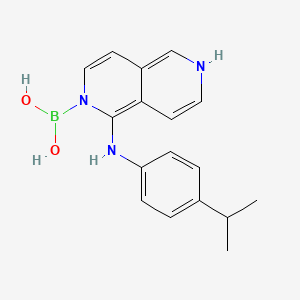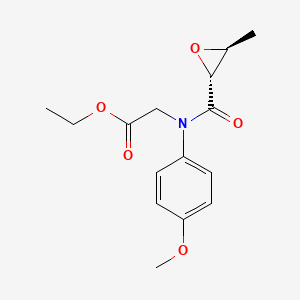
UNII-836ENR275N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Etilamfetamine hydrochloride can be synthesized through the reaction of phenethylamine with ethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of etilamfetamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Etilamfetamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert it into .
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
Etilamfetamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Etilamfetamine hydrochloride exerts its effects primarily by interacting with the central nervous system . It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine . This leads to enhanced synaptic transmission and increased neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares a similar structure but lacks the ethyl group.
Methamphetamine: Similar in structure but with a methyl group instead of an ethyl group.
Phenethylamine: The parent compound from which etilamfetamine is derived.
Uniqueness
Etilamfetamine hydrochloride is unique due to its specific ethyl substitution , which imparts distinct pharmacological properties compared to its analogs. This substitution affects its lipophilicity , metabolism , and interaction with biological targets .
Properties
CAS No. |
26194-85-4 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
(2R)-N-ethyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-3-12-10(2)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
HFBTZBOJTFIRAS-HNCPQSOCSA-N |
SMILES |
CCNC(C)CC1=CC=CC=C1.Cl |
Isomeric SMILES |
CCN[C@H](C)CC1=CC=CC=C1.Cl |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1.Cl |
Key on ui other cas no. |
26194-85-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)


![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B1514347.png)
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)

![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
![Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B1514376.png)


